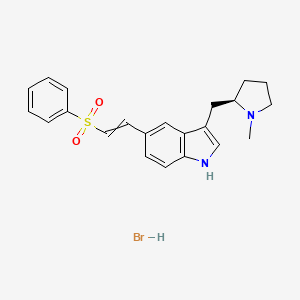
5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2(R)-ylmethyl)-1H-Indole Hydr
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2(R)-ylmethyl)-1H-Indole Hydr (also known as 5-Vinyl-1H-indole-3-ylmethyl-2-(benzenesulfonyl)pyrrolidine-1-methanol) is an organic compound with a molecular weight of 442.5 g/mol. It is a synthetic molecule that has been used in scientific research for a variety of purposes. This compound has attracted the attention of researchers due to its potential applications in the fields of medicinal chemistry and drug design.
Wissenschaftliche Forschungsanwendungen
5-Vinyl-1H-indole-3-ylmethyl-2-(benzenesulfonyl)pyrrolidine-1-methanol has been used in scientific research for a variety of applications. It has been used as a substrate for the synthesis of novel indole derivatives, which are potentially useful for medicinal chemistry and drug design. It has also been used in the synthesis of a range of other compounds, such as indole alkaloids, indole-3-carboxylic acid derivatives, and indole-3-acetic acid derivatives.
Wirkmechanismus
The mechanism of action of 5-Vinyl-1H-indole-3-ylmethyl-2-(benzenesulfonyl)pyrrolidine-1-methanol is not yet fully understood. However, it is believed that the compound acts as a prodrug, which is metabolized by the body to produce active metabolites that exert their effects on the body. It is also believed that the compound may act as a modulator of certain cellular processes, such as transcription and translation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Vinyl-1H-indole-3-ylmethyl-2-(benzenesulfonyl)pyrrolidine-1-methanol are not yet fully understood. However, the compound has been shown to have a range of effects on the body, including anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been shown to have potential therapeutic effects in animal models of Parkinson’s disease, Alzheimer’s disease, and Huntington’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Vinyl-1H-indole-3-ylmethyl-2-(benzenesulfonyl)pyrrolidine-1-methanol in lab experiments include its low cost and ease of synthesis. It is also a relatively stable compound and can be stored at room temperature for long periods of time. However, the compound is not water-soluble and must be dissolved in an organic solvent before use. In addition, the compound is not very reactive and may require the use of catalysts or other reagents to achieve the desired reaction.
Zukünftige Richtungen
The potential future directions for 5-Vinyl-1H-indole-3-ylmethyl-2-(benzenesulfonyl)pyrrolidine-1-methanol include further research into its mechanism of action, as well as its potential therapeutic applications. It may also be useful in the synthesis of novel indole derivatives and other compounds for use in medicinal chemistry and drug design. In addition, further research into the compound’s biochemical and physiological effects may reveal new therapeutic applications. Finally, further research into the compound’s advantages and limitations for lab experiments may lead to more efficient synthesis methods.
Synthesemethoden
The synthesis method for 5-Vinyl-1H-indole-3-ylmethyl-2-(benzenesulfonyl)pyrrolidine-1-methanol involves a series of steps. First, 2-benzene sulfonyl chloride is reacted with 1-methylpyrrolidine in an aqueous solution of sodium hydroxide. This reaction produces the desired product, 5-Vinyl-1H-indole-3-ylmethyl-2-(benzenesulfonyl)pyrrolidine-1-methanol, along with a byproduct, sodium chloride. The reaction is carried out at room temperature and the product is isolated by filtration. The product is then purified by recrystallization.
Eigenschaften
IUPAC Name |
5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S.BrH/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20;/h2-4,7-11,13-14,16,19,23H,5-6,12,15H2,1H3;1H/b13-11+;/t19-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMROSCOXMGJMKR-FIBBSPRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)C=CS(=O)(=O)C4=CC=CC=C4.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)/C=C/S(=O)(=O)C4=CC=CC=C4.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

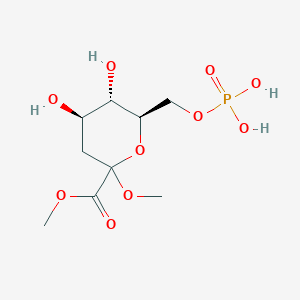
![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B1140164.png)
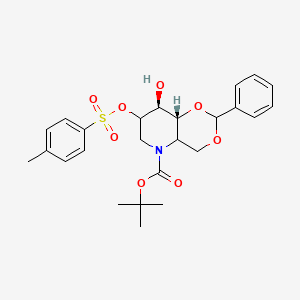
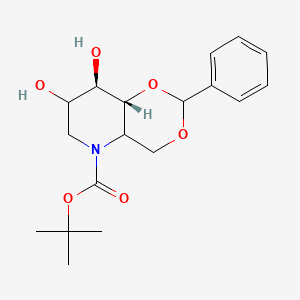
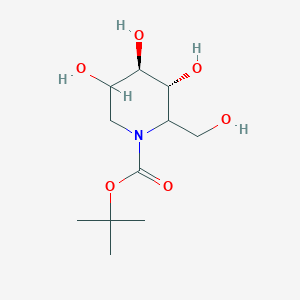

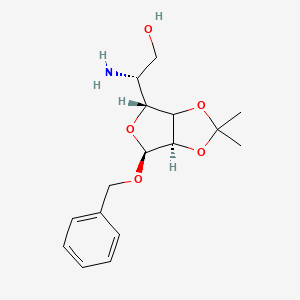
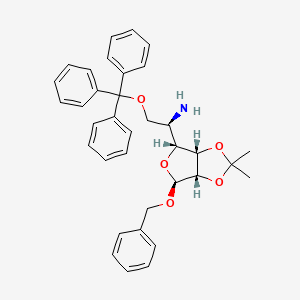
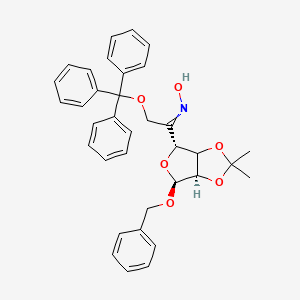

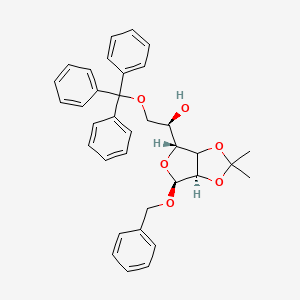
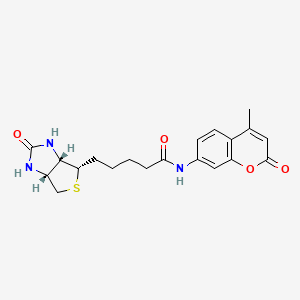
![beta-D-Glucopyranosiduronic acid, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl](/img/structure/B1140184.png)
